REACTION_CXSMILES
|
[Zn:1].[OH:2][S:3]([C:6]([F:9])([F:8])[F:7])(=[O:5])=[O:4]>O>[O-:5][S:3]([C:6]([F:9])([F:8])[F:7])(=[O:4])=[O:2].[Zn+2:1].[O-:5][S:3]([C:6]([F:9])([F:8])[F:7])(=[O:4])=[O:2] |f:3.4.5|
|
Name
|
aqueous solution
|
Quantity
|
22.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)C(F)(F)F
|
Type
|
CUSTOM
|
Details
|
with stirring into a 250 ml glass flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The suspension obtained
|
Type
|
CUSTOM
|
Details
|
is brought to 80° C.
|
Type
|
TEMPERATURE
|
Details
|
This mixture is maintained
|
Type
|
STIRRING
|
Details
|
with stirring at 80° C. for 2 hours
|
Duration
|
2 h
|
Reaction Time |
48 h |
Name
|
zinc triflate
|
Type
|
product
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.[Zn+2].[O-]S(=O)(=O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |